molecular formula C13H7Cl3O2 B6356719 4-Chloro-3-(3,4-dichlorophenyl)benzoic acid CAS No. 1181585-09-0

4-Chloro-3-(3,4-dichlorophenyl)benzoic acid

Cat. No.: B6356719
CAS No.: 1181585-09-0
M. Wt: 301.5 g/mol
InChI Key: GZJSIURXXPWLCE-UHFFFAOYSA-N
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Description

4-Chloro-3-(3,4-dichlorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of three chlorine atoms attached to the benzene rings, making it a chlorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3,4-dichlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where a chlorinated benzoyl chloride reacts with a chlorinated benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3,4-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of chlorinated quinones.

    Reduction: Formation of partially dechlorinated benzoic acids.

Scientific Research Applications

4-Chloro-3-(3,4-dichlorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3,4-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzoic acid
  • 4-Chlorobenzoic acid
  • 3,4-Dichlorophenylacetic acid

Uniqueness

4-Chloro-3-(3,4-dichlorophenyl)benzoic acid is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3-(3,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-10-3-2-8(13(17)18)5-9(10)7-1-4-11(15)12(16)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJSIURXXPWLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653552
Record name 3',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181585-09-0
Record name 3',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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